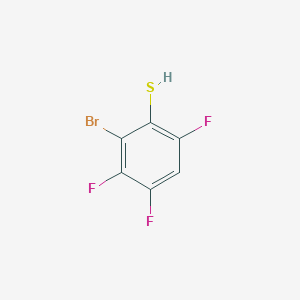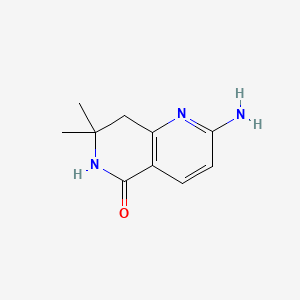![molecular formula C12H10FN3O2 B15364374 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- CAS No. 62052-37-3](/img/structure/B15364374.png)
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the Skraup synthesis , which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting pyridine derivative can then be further modified to introduce the fluorophenyl and nitro groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce more complex derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to different functional properties.
Substitution: : The fluorophenyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: can be compared with other similar compounds, such as:
2-Pyridinamine, N-[(3-fluorophenyl)methyl]-3-nitro-
2-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro-
2-Pyridinamine, N-[(2-chlorophenyl)methyl]-3-nitro-
Properties
CAS No. |
62052-37-3 |
|---|---|
Molecular Formula |
C12H10FN3O2 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10FN3O2/c13-10-5-2-1-4-9(10)8-15-12-11(16(17)18)6-3-7-14-12/h1-7H,8H2,(H,14,15) |
InChI Key |
SWSCXXRDULOLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)


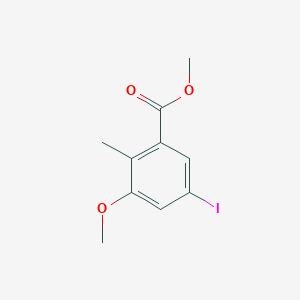
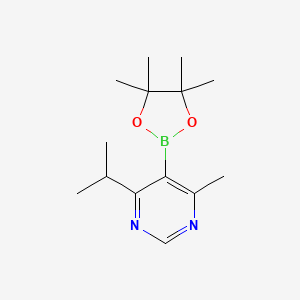
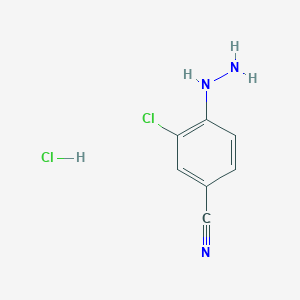
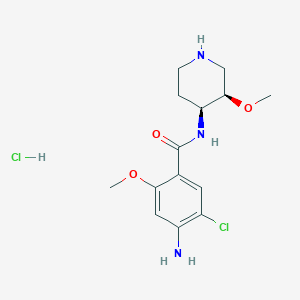



![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
